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Introduction: Vilaprisan (BAY-1002670) is a potent, selective progesterone receptor modulator

(SPRM) with strong antagonistic activity.[1][2] It has been investigated for the treatment of

progesterone-dependent gynecological conditions such as uterine fibroids and endometriosis.

[1][3] Unlike first-generation progesterone receptor (PR) antagonists like mifepristone,

vilaprisan exhibits a highly selective pharmacological profile, with minimal affinity for other

steroid receptors, making it an optimized candidate for long-term therapeutic use.[1][4] This

document provides a detailed overview of its pharmacological properties, the experimental

methods used for its characterization, and its mechanism of action.

Quantitative Pharmacological Data
The pharmacological activity of Vilaprisan has been characterized through a series of in vitro

and in vivo studies. The data below summarizes its binding affinity, functional potency, and key

human pharmacokinetic parameters.

Table 1: Receptor Binding and Functional Activity (In
Vitro)
This table presents the in vitro antagonistic activity of Vilaprisan on various steroid hormone

receptors. The data highlights its high potency and selectivity for the progesterone receptor

isoforms (PR-A and PR-B) with significantly lower activity at the glucocorticoid receptor.
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Receptor Target Assay Type Parameter Value (nmol/L)

Progesterone

Receptor A (PR-A)
Transactivation Assay IC₅₀ 0.09 ± 0.0005[1]

Progesterone

Receptor B (PR-B)
Transactivation Assay IC₅₀ 0.095 ± 0.001[1]

Glucocorticoid

Receptor (GR)
Transactivation Assay IC₅₀ 957 ± 42[1]

Androgen Receptor

(AR)
Transactivation Assay IC₅₀ >10,000[1]

Estrogen Receptor α

(ERα)
Transactivation Assay IC₅₀ >10,000[1]

Estrogen Receptor β

(ERβ)
Transactivation Assay IC₅₀ >10,000[1]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Clinical Pharmacokinetic Parameters (Human)
This table summarizes the key pharmacokinetic parameters of Vilaprisan in healthy women

following oral administration. The data is based on a 2 mg therapeutic dose, which was

selected for Phase III studies based on its efficacy in inducing amenorrhea.[1][3]
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Parameter Description Value (Unit)

Absorption

Tₘₐₓ
Time to reach maximum

plasma concentration
~1.5 hours[5]

Bioavailability Absolute oral bioavailability ~60%[2][6]

Distribution

Vd
Volume of Distribution at

steady state
~360 L[2][6]

Metabolism & Elimination

Cₘₐₓ (single dose)

Maximum plasma

concentration after a single 2

mg dose

12.5 (± 3.04) µg/L[5]

Cₘₐₓ (multiple doses)

Maximum plasma

concentration at steady state

(2 mg/day)

23.3 (± 6.73) µg/L[5]

AUC (single dose)
Area under the curve after a

single 2 mg dose
91.3 (± 20.4) µg·h/L[5]

AUC (multiple doses)
Area under the curve at steady

state (2 mg/day)
276 (± 109) µg·h/L[5]

T½ Terminal elimination half-life ~44.5 (± 10.3) hours[5]

CL Mean Clearance ~7 L/h[2][6]

Excretion Primary route of elimination Feces (~74%)[2][6]

Mechanism of Action & Signaling Pathways
Progesterone exerts its biological effects by binding to intracellular progesterone receptors

(PR), which are ligand-activated transcription factors.[7] In its unbound state, PR is complexed

with heat shock proteins (HSPs). Upon binding to an agonist like progesterone, the receptor

undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the
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nucleus. Inside the nucleus, the PR-agonist complex binds to Progesterone Response

Elements (PREs) on the DNA and recruits coactivators, initiating the transcription of target

genes.

Vilaprisan, as a PR antagonist, competitively binds to the progesterone receptor.[8] This

binding prevents the receptor from adopting the specific conformational shape required for the

recruitment of transcriptional coactivators. Instead, the Vilaprisan-PR complex preferentially

recruits corepressors (such as NCoR and SMRT), which actively silence gene expression.[7][8]

This prevents the downstream signaling cascade that would normally be initiated by

progesterone.
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Caption: Progesterone (agonist) signaling pathway.
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Caption: Vilaprisan (antagonist) mechanism of action.

Experimental Protocols
The characterization of Vilaprisan involves a suite of standardized assays to determine its

binding affinity, selectivity, and functional activity. Below are the methodologies for key
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experiments.

Receptor Binding Affinity Assay (Competitive Binding)
Objective: To determine the affinity of Vilaprisan for the progesterone receptor relative to other

steroid receptors. This is often achieved using a competitive binding assay format.

Methodology Principle (Fluorescence Polarization):

Reagents: A purified, recombinant human progesterone receptor ligand-binding domain (PR-

LBD) is used alongside a fluorescently-tagged progesterone ligand (fluorescent tracer).[9]

Assay Setup: The assay is performed in microwell plates. A constant concentration of PR-

LBD and the fluorescent tracer are added to each well.

Competition: Increasing concentrations of the unlabeled test compound (Vilaprisan) are

added to the wells. Vilaprisan competes with the fluorescent tracer for binding to the PR-

LBD.

Detection: The plate is read using an instrument that measures fluorescence polarization.

When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low

polarization. When it binds to the much larger PR-LBD, its rotation slows, leading to high

polarization.

Data Analysis: As the concentration of Vilaprisan increases, it displaces the fluorescent

tracer, causing a decrease in the polarization value. The concentration of Vilaprisan that

causes a 50% reduction in the tracer binding (IC₅₀) is calculated. This value is used to

determine the binding affinity (Ki). The same protocol is repeated with other steroid receptor

LBDs (e.g., GR, AR) to assess selectivity.
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Caption: Workflow for a competitive binding assay.

In Vitro Functional Assay (PR-Mediated Gene
Expression)
Objective: To measure the functional antagonistic activity of Vilaprisan by quantifying its ability

to inhibit progesterone-induced gene expression. The alkaline phosphatase (AP) assay in

T47D human breast cancer cells is a classic model for this purpose.[10][11]

Methodology Principle (T47D Alkaline Phosphatase Assay):

Cell Culture: T47D cells, which endogenously express high levels of progesterone receptor,

are cultured in appropriate media until they reach a desired confluency.[10]

Treatment: The cells are treated with a known concentration of a progesterone agonist (e.g.,

the synthetic progestin R5020) to induce the expression of alkaline phosphatase, a

progesterone-responsive gene.[11]

Antagonist Co-treatment: To test for antagonistic activity, parallel sets of cells are co-treated

with the progesterone agonist and increasing concentrations of Vilaprisan. Control groups

include untreated cells and cells treated with only the agonist or only Vilaprisan.
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Incubation: The cells are incubated for a period sufficient to allow for gene expression and

protein synthesis (e.g., 48-72 hours).[11]

Lysis & Detection: After incubation, the cells are lysed, and the alkaline phosphatase activity

in the cell lysate is measured. This is typically done by adding a substrate (like p-nitrophenyl

phosphate, pNPP) that is converted by AP into a colored product, which can be quantified

using a spectrophotometer.

Data Analysis: The ability of Vilaprisan to reduce the agonist-induced AP activity is

measured. The IC₅₀ value is determined as the concentration of Vilaprisan that inhibits 50%

of the maximum AP induction by the agonist. To confirm a pure antagonist profile, Vilaprisan

is also tested alone to ensure it does not induce AP activity, confirming a lack of agonism.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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